2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole
Description
2-(2-Chloro-4-fluorophenyl)-5-methyl-1H-imidazole is an imidazole derivative featuring a substituted phenyl ring at the 2-position and a methyl group at the 5-position of the imidazole core. Imidazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C10H8ClFN2 |
|---|---|
Molecular Weight |
210.63 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8ClFN2/c1-6-5-13-10(14-6)8-3-2-7(12)4-9(8)11/h2-5H,1H3,(H,13,14) |
InChI Key |
LPXDCSYVLQUWJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the condensation of 2-chloro-4-fluoroacetophenone with N-methyl-4-(methylthio)benzamidine . The reaction typically requires the use of a base such as sodium hydride or potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) or ethanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro and fluoro substituents.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols. This can lead to the formation of various substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
Scientific Research Applications
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design. Its imidazole ring is a common motif in many biologically active compounds, including antifungal, antiviral, and anticancer agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or antifungal effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The target compound’s chloro and fluoro groups are positioned para and meta on the phenyl ring, respectively, creating a distinct electronic profile compared to analogs with dichlorophenyl (e.g., ) or trifluoromethyl groups (e.g., ).
- Nitro and amine substituents (e.g., ) introduce polar functional groups that alter reactivity and solubility.
Physical and Chemical Properties
Table 2 summarizes computed or experimental properties of select analogs:
*Estimated based on substituent contributions.
Key Observations :
- Nitro groups (e.g., ) elevate reactivity and polarity, which may limit bioavailability compared to the target compound’s methyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
